2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-(Butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a nitrogen-containing heterocyclic compound featuring a pyrimido[5,4-b]indole core. This scaffold is structurally characterized by a fused pyrimidine-indole system, substituted at the 2-position with a butylsulfanyl group and at the 3-position with a 2-methoxyethyl chain. The compound’s molecular formula is C₂₁H₂₆N₄O₃S, with a molecular weight of 430.52 g/mol (estimated based on analogs in ).
Pyrimidoindole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including interactions with neurotransmitter receptors (e.g., GABA-A) and Toll-like receptors (TLRs) . However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-4-11-23-17-19-14-12-7-5-6-8-13(12)18-15(14)16(21)20(17)9-10-22-2/h5-8,18H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRLMNDRCBYRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining high product quality. The use of automated systems and advanced analytical techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrimidoindoles exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of critical signaling pathways such as ERK and AKT. For example:
- Case Study : A 2021 study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models by promoting apoptosis and altering cell cycle regulators.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis highlights that modifications in the indole moiety can enhance antimicrobial potency.
- Case Study : A 2020 investigation into thienopyrimidine derivatives revealed effective inhibition against resistant bacterial strains, suggesting potential for new antimicrobial agents.
Enzyme Inhibition
Research indicates that this compound may serve as an enzyme inhibitor, particularly targeting metabolic pathways relevant to cancer and microbial growth. For instance:
- Findings : Compounds similar to this pyrimidoindole have been reported to inhibit squalene synthase with IC₅₀ values in the nanomolar range, indicating potential therapeutic applications in metabolic disorders and cancer treatment.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrimido[5,4-b]indole derivatives below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity :
- The butylsulfanyl group in the target compound contributes to higher lipophilicity compared to propylsulfanyl analogs (e.g., 335.42 g/mol in vs. 430.52 g/mol in the target). However, the 2-methoxyethyl group counterbalances this by introducing polar oxygen atoms, likely reducing logP compared to phenyl-substituted derivatives (e.g., logP ~4.2 in vs. predicted ~3.5 for the target).
- Morpholine- and pyrrolidine-containing analogs () exhibit intermediate logP values due to their heterocyclic substituents.
Biological Activity Trends :
- Pyrimidoindoles with aryl substituents (e.g., phenyl, methoxyphenyl) show affinity for neurotransmitter receptors, such as GABA-A, as seen in ELIC inhibition studies .
- Sulfanyl chain length (butyl vs. propyl) may influence binding pocket interactions; longer chains could enhance hydrophobic interactions but reduce metabolic stability.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for morpholine- or pyrrolidine-substituted analogs, involving nucleophilic substitution at the 2-position and alkylation at the 3-position .
Biological Activity
Chemical Structure and Properties
Chemical Structure:
The molecular structure of 2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be represented as follows:
- Molecular Formula: C₁₃H₁₈N₂O₂S
- Molecular Weight: 270.36 g/mol
The compound features a pyrimidine ring fused with an indole moiety and contains a butylsulfanyl group and a methoxyethyl substituent.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Antitumor Activity: Some studies suggest that pyrimidoindole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties: There is evidence that certain indole-based compounds possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects: These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Antitumor Activity
A study conducted by Yabuuchi et al. (2011) investigated the cytotoxic effects of pyrimidoindole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Properties
In a separate investigation, researchers evaluated the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research published in the Chemical and Pharmaceutical Bulletin highlighted the anti-inflammatory properties of related compounds. These studies showed that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Modulates cytokine production |
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C₁₃H₁₈N₂O₂S | Antitumor |
| Compound B | C₁₂H₁₆N₂O₂S | Antimicrobial |
| Compound C | C₁₄H₁₉N₂O₂S | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
